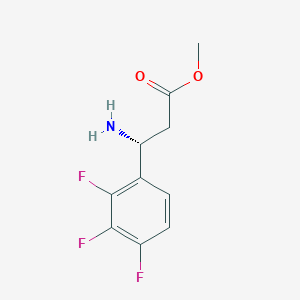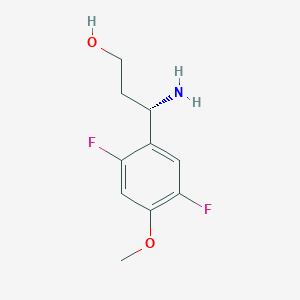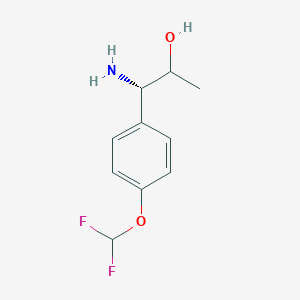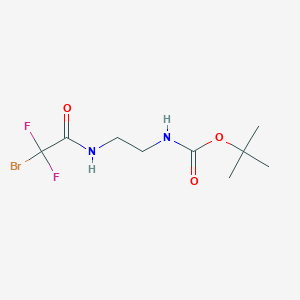
Tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate is a synthetic organic compound with the molecular formula C9H15BrF2N2O3. This compound is of interest due to its unique chemical structure, which includes bromine, fluorine, and carbamate functional groups. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-bromo-2,2-difluoroacetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Aplicaciones Científicas De Investigación
Tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive bromine and fluorine atoms.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate involves its interaction with biological molecules, particularly proteins and enzymes. The bromine and fluorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. This interaction can affect various molecular pathways and biological processes .
Comparación Con Compuestos Similares
Tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (2-bromoethyl)carbamate: Similar in structure but lacks the difluoroacetamido group, making it less reactive.
Ethyl bromodifluoroacetate: Contains a bromodifluoroacetate group but lacks the carbamate functionality, leading to different reactivity and applications.
Tert-butyl (2-(2-bromoethoxy)ethyl)carbamate: Similar in structure but contains an ethoxy group instead of the difluoroacetamido group, affecting its chemical properties and reactivity.
These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.
Propiedades
Fórmula molecular |
C9H15BrF2N2O3 |
|---|---|
Peso molecular |
317.13 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[(2-bromo-2,2-difluoroacetyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C9H15BrF2N2O3/c1-8(2,3)17-7(16)14-5-4-13-6(15)9(10,11)12/h4-5H2,1-3H3,(H,13,15)(H,14,16) |
Clave InChI |
LGQPXGWTFUETNV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCNC(=O)C(F)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


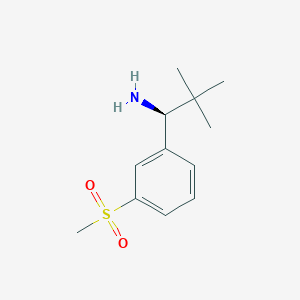
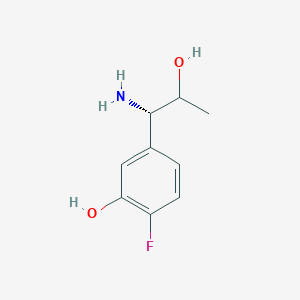
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15238175.png)
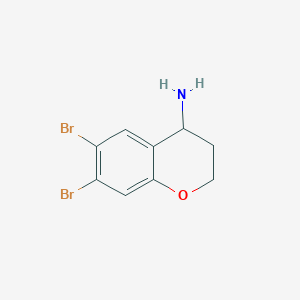

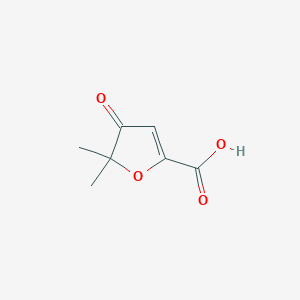
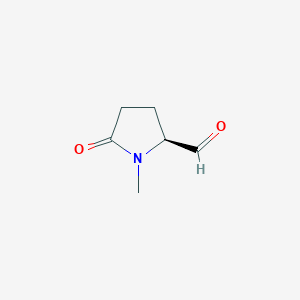
![2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride](/img/structure/B15238199.png)

